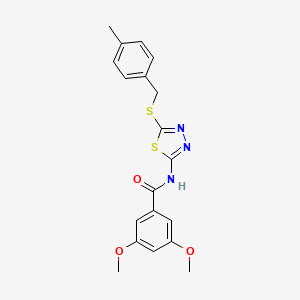

N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

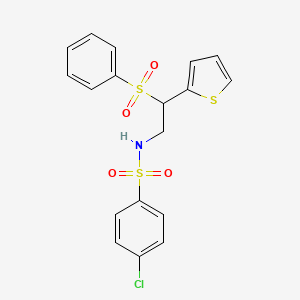

“N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It’s a key component in many biologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is typically analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions that “N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” can undergo would depend on its exact molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” would depend on its exact molecular structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit antimicrobial properties. Researchers have synthesized derivatives of thiazoles and evaluated their effectiveness against bacteria, fungi, and other pathogens. These compounds can potentially serve as novel antibiotics or antifungal agents .

Anticancer Potential

Certain thiazole-based molecules, such as tiazofurin, possess anticancer activity. Tiazofurin, structurally related to our compound, has been investigated for its ability to inhibit cancer cell growth. Understanding the mechanisms behind this effect could lead to promising cancer therapies .

Antioxidant Properties

Thiazoles contribute to antioxidant defense systems. Their presence in natural products and synthetic compounds suggests a role in protecting cells from oxidative stress. Investigating the antioxidant capacity of our compound may reveal its potential health benefits .

Anti-Inflammatory Effects

Thiazoles have been explored as anti-inflammatory agents. Our compound might modulate inflammatory pathways, making it relevant for conditions like arthritis, autoimmune diseases, and chronic inflammation .

Hepatoprotective Activity

Researchers have studied thiazole derivatives for hepatoprotective effects. These compounds could safeguard liver cells from damage caused by toxins, infections, or metabolic disorders. Investigating our compound’s impact on liver health is crucial .

Antihypertensive Properties

Thiazoles may influence blood pressure regulation. Some derivatives exhibit antihypertensive activity by affecting vascular tone or renal function. Our compound’s potential in managing hypertension warrants further investigation .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-7(6-5-12-2-3-13-6)10-8-9-1-4-14-8/h1,4-5H,2-3H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKDGOGWNLMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)

![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)

![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2671929.png)